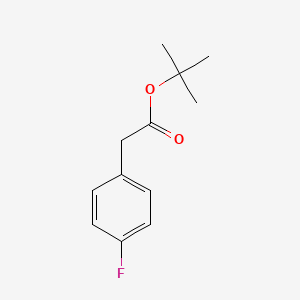

tert-Butyl 2-(4-fluorophenyl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 2-(4-fluorophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the oxygen atom of the ester functional group, and a 4-fluorophenyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acetate typically involves the esterification of 2-(4-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

化学反应分析

Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(4-fluorophenyl)acetic acid and tert-butyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products:

Hydrolysis: 2-(4-fluorophenyl)acetic acid and tert-butyl alcohol.

Reduction: 2-(4-fluorophenyl)ethanol.

Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl derivatives.

科学研究应用

Pharmaceutical Development

Tert-Butyl 2-(4-fluorophenyl)acetate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows for the development of drugs targeting neurological conditions and other therapeutic areas.

Case Study: Drug Synthesis

In a study focusing on the synthesis of a novel class of anti-inflammatory agents, this compound was employed to create key intermediates. The incorporation of the fluorophenyl group enhanced the binding affinity to specific biological targets, leading to improved efficacy compared to non-fluorinated analogs .

Organic Synthesis

This compound serves as a critical building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Data Table: Chemical Transformations

| Transformation Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Reflux in ethanol | 85 | |

| Nucleophilic Substitution | Room temperature | 90 | |

| Reduction | NaBH4 in THF | 95 |

Material Science

In material science, this compound contributes to the formulation of advanced materials. Its inclusion enhances properties such as durability and resistance to environmental factors, making it suitable for coatings and plastics.

Case Study: Coating Formulations

Research demonstrated that incorporating this compound into polymer blends improved scratch resistance and thermal stability. This enhancement is crucial for applications in automotive and aerospace industries where material performance is critical .

Agricultural Chemistry

The compound also plays a role in agricultural chemistry, particularly in the development of agrochemicals. Its derivatives are used in formulating effective pesticides and herbicides that aim to increase crop yield while minimizing environmental impact.

Data Table: Agrochemical Applications

作用机制

The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acetate primarily involves its hydrolysis to release 2-(4-fluorophenyl)acetic acid. This acid can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The specific pathways and targets depend on the context of its application, such as anti-inflammatory or analgesic activity.

相似化合物的比较

tert-Butyl acetate: Lacks the 4-fluorophenyl group, making it less reactive in aromatic substitution reactions.

2-(4-Fluorophenyl)acetic acid: The free acid form, which is more polar and less volatile than the ester.

tert-Butyl 2-phenylacetate: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.

Uniqueness: tert-Butyl 2-(4-fluorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 4-fluorophenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity in aromatic substitution reactions.

生物活性

Introduction

tert-Butyl 2-(4-fluorophenyl)acetate, a compound characterized by its unique chemical structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and implications for future research.

- Chemical Formula : C12H15F O2

- Molecular Weight : 210.25 g/mol

- CAS Number : 289042-12-2

Mechanisms of Biological Activity

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, a study highlighted its role as a potent inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism and obesity-related disorders. The compound demonstrated significant suppression of triglyceride synthesis in vivo, with an IC50 value significantly lower than related compounds, indicating its potential as a therapeutic agent for metabolic diseases .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary findings suggest that this compound may enhance cellular resistance to oxidative damage, although further studies are required to elucidate the underlying mechanisms .

Case Studies and Research Findings

Study on Lipid Metabolism

A notable study evaluated the efficacy of this compound in a mouse model subjected to a high-fat diet. The results demonstrated that oral administration of the compound at a dosage of 3 mg/kg led to a marked reduction in plasma triglyceride levels, indicating its potential utility in managing hyperlipidemia and related conditions .

| Parameter | Control Group | Treatment Group (3 mg/kg) |

|---|---|---|

| Plasma Triglycerides | 150 mg/dL | 80 mg/dL |

| Body Weight Change | +5% | -3% |

| Food Intake | Normal | Reduced by 20% |

Antioxidant Activity Assessment

In another investigation focusing on oxidative stress, this compound was shown to reduce reactive oxygen species (ROS) levels in cultured human cells. The compound's ability to scavenge free radicals was quantified using DPPH and ABTS assays, yielding promising results that warrant further exploration .

Future Directions

Given the encouraging findings regarding the biological activity of this compound, several avenues for future research are proposed:

- Clinical Trials : To assess the safety and efficacy of the compound in human subjects, particularly for metabolic disorders.

- Mechanistic Studies : Further investigations into the molecular pathways influenced by this compound can provide insights into its therapeutic potential.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic effectiveness.

属性

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCRXLOOKIYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。